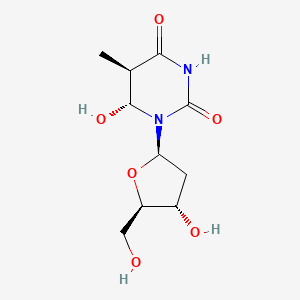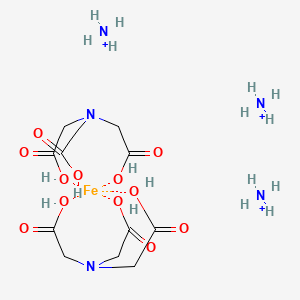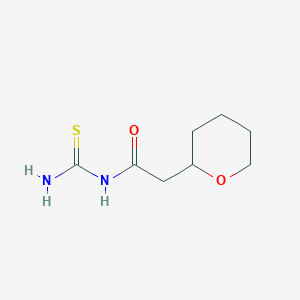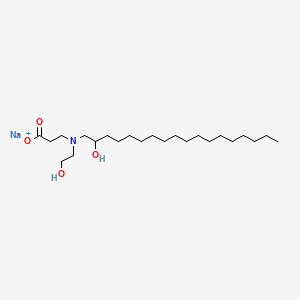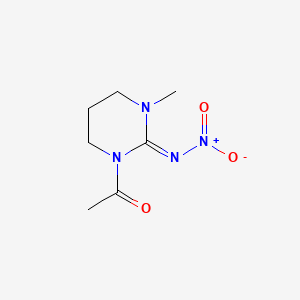
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is a complex organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with acetyl, hydroxy(oxido)hydrazono, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine typically involves the cyclization of hydrazones derived from acetylated precursors. One common method involves the reaction of 2-acetyl-1-naphthol with hydrazine derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can occur at the acetyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Acetyl-2-phenylhydrazine
- 1-Acetyl-2,2,4-trimethyl [2H]dihydroquinoline
Uniqueness
1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of the hydroxy(oxido)hydrazono group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
80710-16-3 |
|---|---|
Fórmula molecular |
C7H12N4O3 |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
(NE)-N-(1-acetyl-3-methyl-1,3-diazinan-2-ylidene)nitramide |
InChI |
InChI=1S/C7H12N4O3/c1-6(12)10-5-3-4-9(2)7(10)8-11(13)14/h3-5H2,1-2H3/b8-7+ |
Clave InChI |
XXBBGTGLURDUIJ-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)N\1CCCN(/C1=N\[N+](=O)[O-])C |
SMILES canónico |
CC(=O)N1CCCN(C1=N[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






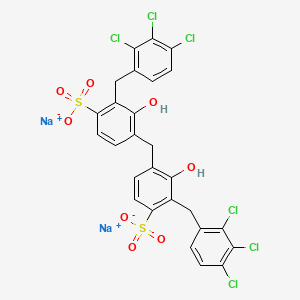
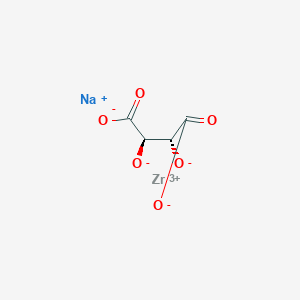
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
